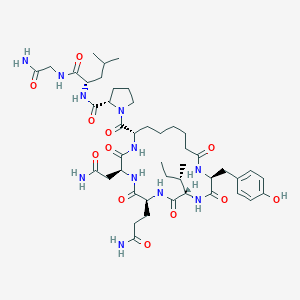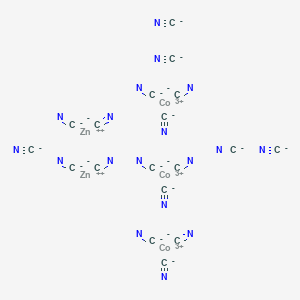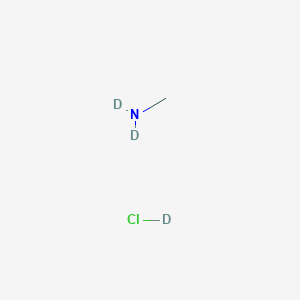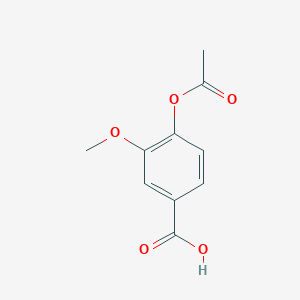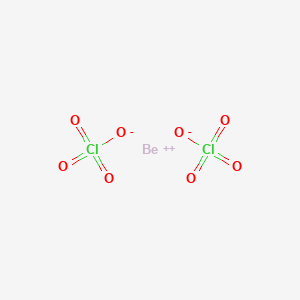
Beryllium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium perchlorate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a molecular formula of Be(ClO4)2. Beryllium perchlorate is used in various fields of science, including chemistry, physics, and biology, due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of beryllium perchlorate is not fully understood. However, it is believed to act as a Lewis acid, which can accept an electron pair from a Lewis base. This property allows it to act as a catalyst in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
Beryllium perchlorate is not known to have any significant biochemical or physiological effects on humans or animals. However, it is highly toxic and can cause severe health effects if ingested or inhaled. It is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) and should be handled with extreme care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beryllium perchlorate has several advantages for use in lab experiments. It is a highly reactive compound that can promote the formation of carbon-carbon bonds, making it useful in organic synthesis reactions. It is also a highly soluble compound, which makes it easy to work with in solution. However, its toxicity and potential for explosive reactions make it difficult to handle, and it should only be used by trained professionals in a controlled lab environment.
Direcciones Futuras
There are several potential future directions for research involving beryllium perchlorate. One area of interest is its use as a catalyst in the production of renewable energy sources, such as biofuels. Another area of interest is its use in the development of new drugs and pharmaceuticals. Additionally, research is needed to better understand the mechanism of action of beryllium perchlorate and its potential applications in various fields of science.
Métodos De Síntesis
Beryllium perchlorate can be synthesized by the reaction of beryllium hydroxide with perchloric acid. The reaction is highly exothermic and requires careful handling due to the potential for explosive reactions. The resulting product is a white crystalline powder that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Beryllium perchlorate is used in various scientific research applications due to its unique properties. It is commonly used as a catalyst in organic synthesis reactions, as it can promote the formation of carbon-carbon bonds. It is also used as a reagent in analytical chemistry, as it can be used to detect the presence of certain ions in a sample.
Propiedades
Número CAS |
13597-95-0 |
|---|---|
Nombre del producto |
Beryllium perchlorate |
Fórmula molecular |
Be(ClO4)2 BeCl2O8 |
Peso molecular |
207.91 g/mol |
Nombre IUPAC |
beryllium;diperchlorate |
InChI |
InChI=1S/Be.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
MVTQSBYPNJATTN-UHFFFAOYSA-L |
SMILES |
[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
SMILES canónico |
[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Otros números CAS |
13597-95-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




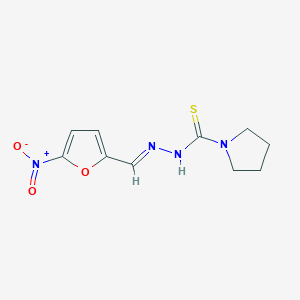

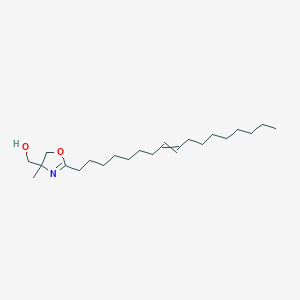
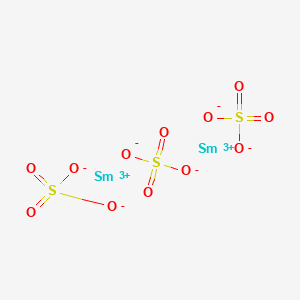
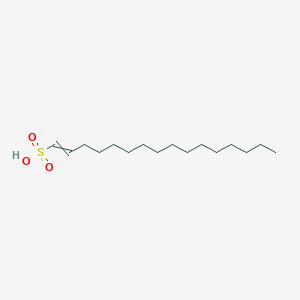
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)

